molecular formula C16H18F3N3O B6445937 2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol CAS No. 2433638-46-9

2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol

Cat. No. B6445937
CAS RN: 2433638-46-9
M. Wt: 325.33 g/mol
InChI Key: LCNIUGOGNABWLL-UHFFFAOYSA-N
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Description

The compound “2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol” is a quinoline derivative. Quinoline compounds are vital structures in medicinal chemistry due to their wide spectrum of biological activity .


Physical And Chemical Properties Analysis

The melting point of a related compound, 4-Hydroxy-7-(trifluoromethyl)quinoline, is 266-269 °C (lit.) . The boiling point is predicted to be 311.9±37.0 °C . The compound is a light greyish-beige powder .

Scientific Research Applications

Antimicrobial Activity

The synthesis of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives has been investigated . These compounds were characterized and screened for their antibacterial and antifungal performance. Notably, compounds 7a and 9c demonstrated significant antimicrobial activity against Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum. Furthermore, compounds 6d and 6e exhibited the lowest minimum inhibitory concentration (MIC) value of 6.25 μg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents.

Drug Development

The trifluoromethyl moiety is found in a wide range of promising drugs. These include antidepressants, antipsychotics, antihistamines, antifungals, anticancer agents, antioxidants, and anti-inflammatory drugs . Researchers explore the incorporation of this functional group to enhance drug efficacy, bioavailability, and selectivity.

Lipid Metabolism Studies

7-(Trifluoromethyl)quinoline-4-thiol: has been employed to investigate the mechanism of lipid-poor particle generation from high-density lipoprotein induced by cholesteryl ester transfer protein . Understanding lipid metabolism is crucial for cardiovascular health and lipid-related disorders.

Organic Synthesis

4-Hydroxy-7-(trifluoromethyl)quinoline: serves as a building block in organic synthesis. For instance, it has been used in the synthesis of 4-[oxy]pthalonitrile . Researchers explore its reactivity and versatility in constructing complex molecules.

SOS1 Inhibitors

Substituted quinoline derivatives, including those containing a trifluoromethyl group, have been investigated as SOS1 inhibitors . These inhibitors target the RAS-RAF-MEK-ERK signaling pathway, which plays a crucial role in cancer progression. Dosage optimization is essential to achieve therapeutic effects with minimal toxicity .

Safety and Hazards

The compound is classified as an irritant. It may cause skin and eye irritation, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS07 .

properties

IUPAC Name

2-[4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c17-16(18,19)12-1-2-13-14(11-12)20-4-3-15(13)22-7-5-21(6-8-22)9-10-23/h1-4,11,23H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNIUGOGNABWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[7-(Trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol

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